molecular formula C17H18N2O3S B495142 N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide CAS No. 303132-80-1

N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide

Cat. No.: B495142
CAS No.: 303132-80-1
M. Wt: 330.4g/mol
InChI Key: LTBZKSCRYDPTEV-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a dihydroisoquinoline moiety linked to a sulfonyl group and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Dihydroisoquinoline Core: The dihydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring system.

    Sulfonylation: The dihydroisoquinoline intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the nitrogen atom of the dihydroisoquinoline.

    Acetylation: Finally, the sulfonylated dihydroisoquinoline is acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction of the sulfonyl group can yield thiol derivatives, while reduction of the dihydroisoquinoline ring can produce tetrahydroisoquinoline derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline and thiol derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The dihydroisoquinoline moiety may interact with various receptors, modulating their signaling pathways. These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide can be compared with other sulfonamide derivatives and dihydroisoquinoline-based compounds:

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known sulfonamides with antimicrobial properties. This compound differs in its additional dihydroisoquinoline moiety, which may confer unique biological activities.

    Dihydroisoquinoline Compounds: Dihydroisoquinoline derivatives, such as tetrahydroisoquinoline and isoquinoline, are known for their diverse pharmacological properties. The presence of the sulfonyl and acetamide groups in this compound distinguishes it from these simpler structures, potentially enhancing its specificity and potency.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

N-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]acetamide, also known by its CAS number 303132-80-1, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 330.40 g/mol
  • Structure : The compound features a sulfonyl group attached to a phenyl ring and a dihydroisoquinoline moiety, which may contribute to its biological properties.

The biological activity of this compound has been investigated primarily in cancer cell lines. Its mechanisms include:

  • Inhibition of Tumor Cell Proliferation : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including glioblastoma multiforme and breast adenocarcinoma. The observed IC50 values suggest potent antiproliferative activity in the nanomolar range .
  • Induction of Apoptosis : Morphological changes characteristic of apoptosis (e.g., cell shrinkage and chromatin condensation) have been reported in treated cells, indicating that the compound may trigger apoptotic pathways .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's efficacy against different cancer types:

Cell Line IC50 (nM) Effect
Glioblastoma Multiforme<10High cytotoxicity
Breast Adenocarcinoma<20Significant antiproliferative effect

These results highlight the compound's potential as an anticancer agent.

In Vivo Studies

In vivo studies involving animal models have also been conducted to assess the pharmacokinetics and biodistribution of this compound. For instance, radiolabeled derivatives were used to track distribution in tumor-bearing mice, revealing rapid clearance from the bloodstream and significant accumulation in tumor tissues .

Case Study 1: Glioblastoma Treatment

A recent study evaluated the effects of this compound on glioblastoma cells. The results showed a marked decrease in cell viability after treatment with the compound, reinforcing its potential as a therapeutic agent for aggressive brain tumors .

Case Study 2: Breast Cancer Research

Another investigation focused on breast cancer cell lines, where the compound demonstrated superior efficacy compared to standard chemotherapeutics like etoposide. This suggests that this compound could offer a novel approach to breast cancer treatment .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13(20)18-16-6-8-17(9-7-16)23(21,22)19-11-10-14-4-2-3-5-15(14)12-19/h2-9H,10-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBZKSCRYDPTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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